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Compound of Interest

Compound Name: 6-Bromoquinoline-3-carbonitrile

Cat. No.: B1510073

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structures of bromoquinoline
carbonitrile compounds, offering insights into their molecular geometry, intermolecular
interactions, and the influence of structural modifications on their solid-state arrangement. The
data presented is intended to support research and development efforts in medicinal chemistry
and materials science where the quinoline scaffold is a key building block.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two representative
bromoquinoline carbonitrile derivatives: 6-bromoquinoline-8-carbonitrile and its partially
saturated analog, 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. This comparison
highlights the impact of the aromaticity of the quinoline ring on the crystal packing and unit cell
dimensions.
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o 6-Bromo-1,2,3,4-
6-Bromogquinoline-8- o
Parameter o tetrahydroquinoline-8-
carbonitrile[1][2] L.
carbonitrile[3]

Chemical Formula C10HsBrNz C10H9BrN2
Molecular Weight 233.07 g/mol [2] 237.09 g/mol [3]
Crystal System Monoclinic[2] Monoclinic[3]
Space Group P2/c[2] P21/n[3]

a=3.8484(8) A, b=12.634(3) a=14.189(5)A b=

Unit Cell Dimensions A, c=18.042(4) A, B = 5.0064(14) A, ¢ = 14.683(5) A,
92.918(7)°[2] B = 113.008(13)°[3]

Unit Cell Volume 876.0(3) A3[2] 960.1(5) A3[3]

Z (Molecules/Unit Cell) 42] 4[3]

Calculated Density 1.767 Mg/m?3[2] 1.640 Mg/m?3[3]
1Tt stacking, Br---Br N—H---N hydrogen bonds

Key Intermolecular Interactions o ] ]
contacts[1][2] forming inversion dimers[3]

Analysis of Intermolecular Interactions

The nature of the quinoline ring system plays a significant role in dictating the types of
intermolecular interactions that stabilize the crystal lattice.

In the case of the fully aromatic 6-bromoquinoline-8-carbonitrile, the crystal packing is
predominantly governed by face-to-face -1t stacking interactions between the pyridine and
benzene rings of adjacent molecules, with a centroid-centroid distance of 3.755(3) A.[1][2]
Additionally, short Br---Br contacts of 3.5908(12) A are observed, which are shorter than the
sum of the van der Waals radii, indicating a degree of halogen bonding.[1][2]

Conversely, in 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile, the saturation of one of the
rings prevents extensive m—Tt stacking. Instead, the crystal structure is characterized by the

formation of inversion dimers through pairs of N—H---N hydrogen bonds, creating R%2(12) ring
motifs.[3] This highlights a shift from stacking interactions to hydrogen bonding as the primary
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stabilizing force in the absence of a fully delocalized mt-system. One of the methylene groups in
the piperidine ring of this compound is disordered, leading to two envelope conformations.[3]

Experimental Protocols
Synthesis and Crystallization

6-Bromoquinoline-8-carbonitrile: The synthesis of this compound is typically achieved through
multi-step procedures starting from substituted anilines. The final product is often purified by
recrystallization from a mixed solvent system such as ethyl acetate/hexane (1:2) to yield
colorless prisms suitable for X-ray diffraction.[1]

General Synthesis of Bromoquinoline Derivatives: The synthesis of bromoquinolines often
involves the bromination of quinoline or its derivatives. For instance, 6,8-dibromoquinoline can
be prepared by the bromination of quinoline, followed by purification via column
chromatography and recrystallization from a hexane-chloroform mixture to obtain colorless
plates.[4]

Single-Crystal X-ray Diffraction Data Collection and
Structure Refinement

The following protocol is representative of the methods used for the crystal structure
determination of the compared compounds.

Data Collection:

e Instrument: Bruker APEXII CCD area-detector diffractometer.[2][3]
« Radiation: Mo Ka radiation (A = 0.71073 A).[2]

o Temperature: 296 K.[2]

e Scan Mode: ¢ and w scans.[2]

Structure Solution and Refinement:

e The structures are typically solved by direct methods using software such as SHELXS97.[1]
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o Refinement is carried out by full-matrix least-squares on F2 using programs like
SHELXL2014.[1]

e Hydrogen atoms are often placed in geometrically calculated positions and refined using a

riding model.

e Molecular graphics can be generated using software like ORTEP-3 for Windows.[1]

Visualizations
Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction
analysis, from sample preparation to structure elucidation.
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Caption: Workflow for single-crystal X-ray diffraction analysis.
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Logical Relationship of Intermolecular Forces

The following diagram illustrates the influence of the quinoline ring's aromaticity on the
dominant intermolecular forces observed in the crystal structures.

Bromoquinoline Carbonitrile
Core Structure

Fully Aromatic Ring Partially Saturated Ring
(e.g., 6-bromoquinoline-8-carbonitrile) (e.g., 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile)

Dominant N-H---N

Dominant mt-1t Stacking Hydrogen Bonding

Click to download full resolution via product page

Caption: Influence of ring aromaticity on intermolecular forces.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1510073?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1510073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

